Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
Overview
Description
Typically, a description of a chemical compound would include its molecular formula, structural formula, and possibly its IUPAC name. It might also include information about the class of compounds it belongs to, and any important functional groups present in the molecule.
Synthesis Analysis
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Synthesis and Characterization
Research on methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate and related compounds has focused on their synthesis and potential applications in various fields of chemistry and pharmacology. One study details the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which are precursors to compounds with fungicidal properties (Tumkevicius, Urbonas, & Vainilavicius, 2013). Another study highlights the palladium-catalyzed cross-coupling reaction to synthesize densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to novel heterocyclic systems (Dodonova, Uogintaite, Masevičius, & Tumkevičius, 2010).
Isostructural Co-Crystals
Isostructural co-crystals involving aminopyrimidines have been designed, showing the versatility of chloro/methyl interchange in forming stable supramolecular architectures. This research provides insights into the structural basis for developing new materials with tailored properties (Ebenezer, Muthiah, & Butcher, 2011).
Interaction with DNA
Studies have also explored the interaction between pyrimidine derivatives and DNA, revealing potential groove mode bindings that could inform the design of new therapeutics. For instance, 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride was shown to interact with calf thymus DNA, suggesting a possible mechanism for its biological activity (Zhang, Huang, Cai, Xu, & Sun, 2013).
Antiviral and Antiproliferative Activities
There is ongoing research into the antiviral and antiproliferative activities of pyrimidine derivatives. For example, certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been investigated for their slight activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), although their cytotoxicity has limited further development (Saxena, Hagenow, Genzlinger, Turk, Drach, & Townsend, 1988).
Safety And Hazards
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Future Directions
This could involve speculation about potential future uses for the compound, based on its properties and the current state of research in the field.
I hope this general information is helpful. If you have more specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
methyl 2-chloro-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-19-11(18)9-6-14-12(13)16-10(9)15-7-2-4-8(17)5-3-7/h6-8,17H,2-5H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SECNSRAEJAMXEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1NC2CCC(CC2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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